N-(6-Hydroxypyridin-3-yl)acetamide

Medicinal Chemistry Molecular Recognition Structure-Based Drug Design

For medicinal chemistry requiring the 6-oxo-1,6-dihydropyridine scaffold for kinase hinge-binding or metal-directed C–H functionalization. This tautomer is essential; 2- or 4-hydroxy isomers lack the required hydrogen bond topology and logP, invalidating SAR outcomes. Standard purity ≥95%.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 41292-43-7
Cat. No. B1598536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Hydroxypyridin-3-yl)acetamide
CAS41292-43-7
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CNC(=O)C=C1
InChIInChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10)
InChIKeyLYVBXPADZXSYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Hydroxypyridin-3-yl)acetamide (CAS 41292-43-7): A 6-Oxo-1,6-dihydropyridin-3-yl Scaffold for Selective Chemical Derivatization and Procurement Consideration


N-(6-Hydroxypyridin-3-yl)acetamide (CAS 41292-43-7), also known as N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide, is an N-acetylarylamine heterocyclic organic compound characterized by a 6-oxo-1,6-dihydropyridine core bearing an acetamide substituent at the 3-position [1]. With a molecular formula of C7H8N2O2 and molecular weight of 152.15 g/mol, this compound exists in tautomeric equilibrium between the 6-hydroxypyridine and 6-oxo-1,6-dihydropyridine forms, with the latter predominating under physiological conditions . The molecule features two hydrogen bond donors and two hydrogen bond acceptors, conferring specific solubility and intermolecular interaction properties distinct from non-hydroxylated pyridine analogs . Commercially available at standard purity of ≥95%, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, particularly where the 6-oxo-1,6-dihydropyridine scaffold is required for target engagement .

Why Generic Substitution Fails: Procurement and Functional Differentiation of N-(6-Hydroxypyridin-3-yl)acetamide from Other Pyridine Acetamide Isomers


N-(6-Hydroxypyridin-3-yl)acetamide cannot be generically substituted with other pyridine acetamide isomers or analogs due to position-specific functional group topology that fundamentally alters hydrogen bonding capacity, tautomeric behavior, and metal coordination geometry [1]. The 6-oxo (or 6-hydroxy) substitution pattern creates a unique 1,6-dihydro-6-oxo tautomer that is absent in 2-hydroxy, 4-hydroxy, or non-hydroxylated pyridine acetamide isomers, directly impacting both chemical reactivity in cross-coupling reactions and biological recognition at target binding sites [2]. Procurement of an incorrect isomer (e.g., N-(2-hydroxypyridin-3-yl)acetamide or N-(5-hydroxypyridin-2-yl)acetamide) introduces different hydrogen bond donor/acceptor spatial arrangements, altered logP values, and distinct metabolic susceptibility profiles, any of which can invalidate structure-activity relationship (SAR) studies or synthetic route outcomes . Furthermore, the 6-hydroxy/6-oxo moiety enables specific metal-directed C-H functionalization that positional isomers cannot replicate, making correct CAS 41292-43-7 procurement essential for reproducible synthetic methodology [3].

N-(6-Hydroxypyridin-3-yl)acetamide: Quantitative Differentiation Evidence Versus Positional Isomers and Structural Analogs


Hydrogen Bond Donor/Acceptor Topology: Quantitative Comparison with N-(5-Hydroxypyridin-2-yl)acetamide (CAS 159183-89-8)

N-(6-Hydroxypyridin-3-yl)acetamide (target) and N-(5-hydroxypyridin-2-yl)acetamide (comparator) exhibit distinct hydrogen bonding geometries due to their different hydroxyl/oxo substitution positions. The target compound, through its 6-oxo tautomer, presents an amide-like carbonyl oxygen at the 6-position capable of acting as a hydrogen bond acceptor, while the ring nitrogen at position 1 (as NH in the dihydro form) serves as a hydrogen bond donor, creating a donor-acceptor pair distinct from the 2-hydroxy/5-acetamide arrangement of the comparator [1]. This topological difference alters the spatial orientation of intermolecular interactions critical for ligand-protein binding and crystal packing [2].

Medicinal Chemistry Molecular Recognition Structure-Based Drug Design

Tautomeric Equilibrium: Quantitative Predominance of 6-Oxo Form in N-(6-Hydroxypyridin-3-yl)acetamide Versus 2-Hydroxy Isomer

N-(6-Hydroxypyridin-3-yl)acetamide exists in tautomeric equilibrium between the 6-hydroxypyridine and 6-oxo-1,6-dihydropyridine forms. For 6-hydroxy-substituted pyridines, the oxo (lactam) tautomer predominates under neutral and physiological pH conditions due to resonance stabilization involving the pyridine ring nitrogen, whereas 2-hydroxy-substituted pyridines exhibit a different tautomeric distribution favoring the 2-pyridone form [1]. This tautomeric preference has direct consequences for the compound's UV absorption spectrum, NMR chemical shifts, and biological target recognition, as the 6-oxo form presents a hydrogen bond acceptor carbonyl rather than a hydroxyl donor at the 6-position . Quantitative analysis by 1H NMR and UV-Vis spectroscopy confirms >95% 6-oxo tautomer population in aqueous buffer at pH 7.4 for the 6-hydroxy/6-oxo pyridine scaffold class .

Physical Organic Chemistry Drug Design Spectroscopic Characterization

Metal-Directed C-H Functionalization Capacity: 6-Oxo Scaffold as Directing Group Versus Non-Hydroxylated Analogs

The 6-oxo (or 6-hydroxy) moiety of N-(6-Hydroxypyridin-3-yl)acetamide enables specific metal coordination that facilitates directed C-H functionalization at the pyridine ring, a capability absent in non-hydroxylated pyridine acetamides such as N-(pyridin-3-yl)acetamide (CAS 5867-45-8) [1]. In palladium-catalyzed C-H arylation and alkylation reactions, the 6-oxo group acts as a directing group, chelating the metal catalyst and positioning it for selective functionalization at the ortho position relative to the acetamide substituent [2]. This directing effect enhances regioselectivity (typically >20:1 ortho:other positions) and enables synthetic routes to complex pyridine derivatives that would require multi-step sequences using non-hydroxylated analogs .

Synthetic Methodology C-H Activation Organometallic Chemistry

Physicochemical Property Differentiation: Calculated logP and Aqueous Solubility Versus Positional Isomers

Computational physicochemical property predictions reveal measurable differences between N-(6-Hydroxypyridin-3-yl)acetamide and its positional isomers that impact drug-likeness and formulation considerations. The 6-hydroxy/6-oxo substitution pattern yields distinct calculated partition coefficients and aqueous solubility profiles compared to 3-hydroxy-2-pyridinyl (logP = 1.01, logSW = -1.17) and 5-hydroxy-2-pyridinyl isomers . These differences arise from variations in intramolecular hydrogen bonding, dipole moment orientation, and solvent-accessible polar surface area, all of which influence membrane permeability, protein binding, and metabolic stability [1].

ADME Prediction Compound Prioritization Physicochemical Profiling

Commercial Purity Specification and Batch-to-Batch Reproducibility for Procurement Decisions

N-(6-Hydroxypyridin-3-yl)acetamide is commercially available with standardized purity specifications of ≥95% (HPLC), supported by batch-specific Certificates of Analysis (CoA) including NMR and HPLC chromatograms from major suppliers . In contrast, positional isomers such as N-(5-hydroxypyridin-2-yl)acetamide (CAS 159183-89-8) and N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide (CAS 76349-07-0) have more limited commercial availability and fewer vendors providing validated analytical documentation, potentially introducing batch variability and characterization burden . The target compound benefits from multiple independent supply chains with established quality control protocols, enabling procurement continuity and reducing risk of synthetic or biological result irreproducibility due to unknown impurities [1].

Chemical Procurement Quality Control Reproducible Research

Optimal Research and Industrial Application Scenarios for N-(6-Hydroxypyridin-3-yl)acetamide (CAS 41292-43-7) Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor and Nuclear Receptor Modulator Development

The 6-oxo-1,6-dihydropyridine core of N-(6-Hydroxypyridin-3-yl)acetamide serves as a privileged scaffold in medicinal chemistry programs targeting ATP-binding pockets of kinases and ligand-binding domains of nuclear receptors. The 6-oxo tautomer presents a hydrogen bond acceptor carbonyl capable of engaging the kinase hinge region via backbone amide interactions, while the acetamide at the 3-position provides a vector for additional binding interactions or solubility modulation. This scaffold has been employed in the development of 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds as selective glucocorticoid receptor modulators (SGRMs), where the 6-oxo moiety contributes to receptor subtype selectivity [1]. Researchers should prioritize this compound over non-hydroxylated pyridine acetamides when hinge-binding hydrogen bond acceptor capacity is required [2].

Synthetic Methodology: Directed C-H Functionalization for Complex Heterocycle Assembly

N-(6-Hydroxypyridin-3-yl)acetamide enables metal-directed C-H activation strategies unavailable to non-hydroxylated pyridine analogs. The 6-oxo group chelates palladium, ruthenium, and rhodium catalysts, facilitating regioselective ortho-C-H arylation, alkenylation, and alkylation at the pyridine ring. This directing effect streamlines the synthesis of elaborated pyridine derivatives that would otherwise require halogenation-cross-coupling sequences or protecting group manipulations. Applications include the rapid assembly of biaryl pyridine pharmacophores, late-stage functionalization of advanced intermediates, and construction of pyridine-containing macrocycles for targeted protein degradation (PROTAC) applications [3]. The availability of gram-scale quantities from multiple vendors supports methodology development and scale-up efforts [4].

Chemical Biology: Hydrogen Bonding Probe and Tautomer-Sensitive Molecular Recognition Studies

The distinct hydrogen bond donor/acceptor topology and tautomeric behavior of N-(6-Hydroxypyridin-3-yl)acetamide make it a valuable tool compound for probing hydrogen bonding requirements in protein-ligand interactions and nucleic acid recognition. The 6-oxo tautomer presents a hydrogen bond acceptor carbonyl at a defined spatial orientation relative to the acetamide group, enabling systematic evaluation of hydrogen bond geometry contributions to binding affinity. This scaffold has relevance in studies of nicotinamide-binding enzymes and receptors, where the 6-oxo-1,6-dihydropyridine core mimics the pyridinone moiety of the natural ligand NAD⁺. Researchers investigating structure-activity relationships in this target class should select this specific isomer rather than 2-hydroxy or 4-hydroxy pyridine analogs to maintain proper pharmacophore presentation .

Agrochemical Discovery: Pyridine-Containing Bioactive Molecule Synthesis

The pyridine scaffold is among the most prevalent heterocycles in agrochemical active ingredients, and N-(6-Hydroxypyridin-3-yl)acetamide provides a functionalized entry point for synthesizing novel pyridine-based herbicides, fungicides, and insecticides. The compound's classification as an N-acetylarylamine and its heterocyclic core align with known agrochemical pharmacophores, while the 6-hydroxy/6-oxo moiety offers metabolic soft spot opportunities for pro-pesticide design. The compound's established utility as a building block in bioactive molecule development, combined with reliable commercial supply chains providing batch-to-batch consistency, supports its use in agrochemical discovery programs requiring reproducible synthetic access to pyridine derivatives .

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